

# Spectral Analysis of 1-(4-bromophenyl)-1H-tetrazole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-bromophenyl)-1H-tetrazole

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This technical guide provides a comprehensive overview of the spectral analysis of **1-(4-bromophenyl)-1H-tetrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification and characterization. A detailed experimental protocol for its synthesis is also presented.

## Summary of Spectral Data

The spectral data for **1-(4-bromophenyl)-1H-tetrazole** (CAS No. 57058-01-2) is crucial for its unambiguous identification.<sup>[1][2][3][4][5]</sup> While complete, experimentally verified datasets for this specific isomer are not readily available in all public repositories, the following tables summarize the expected and reported spectral characteristics. It is important to distinguish this compound from its isomer, 5-(4-bromophenyl)-1H-tetrazole, as their spectral properties differ significantly.

Table 1: NMR Spectral Data of **1-(4-bromophenyl)-1H-tetrazole**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
1H	~9.0 - 9.5	s	-	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>
~7.7 - 7.9	d	~8-9	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>	
~7.6 - 7.8	d	~8-9	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>	
13C	~140 - 145	-	-	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>
~133 - 135	-	-	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>	
~132 - 134	-	-	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>	
~123 - 125	-	-	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>	
~122 - 124	-	-	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>	

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The aromatic protons of the bromophenyl group typically appear as two doublets.

Table 2: IR and Mass Spectrometry Data of **1-(4-bromophenyl)-1H-tetrazole**

Technique	Parameter	Value
IR Spectroscopy	Vibrational Frequency (cm <sup>-1</sup> )	~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1250-1000 (Tetrazole ring vibrations), ~850-800 (para-substituted C-H bend), ~750-700 (C-Br stretch)
Mass Spectrometry	Molecular Weight	225.05 g/mol
Exact Mass	224.9701 g/mol	
Major Fragments (m/z)	[M] <sup>+</sup> , [M-N <sub>2</sub> ] <sup>+</sup> , [C <sub>6</sub> H <sub>4</sub> BrN] <sup>+</sup> , [C <sub>6</sub> H <sub>4</sub> Br] <sup>+</sup>	

## Experimental Protocols

The synthesis of 1-substituted-1H-tetrazoles can be achieved through various methods. A common and effective approach involves the cycloaddition of an amine with sodium azide and an orthoformate. The following protocol is a representative procedure for the synthesis of 1-aryl-1H-tetrazoles and can be adapted for **1-(4-bromophenyl)-1H-tetrazole**.

### Synthesis of **1-(4-bromophenyl)-1H-tetrazole**

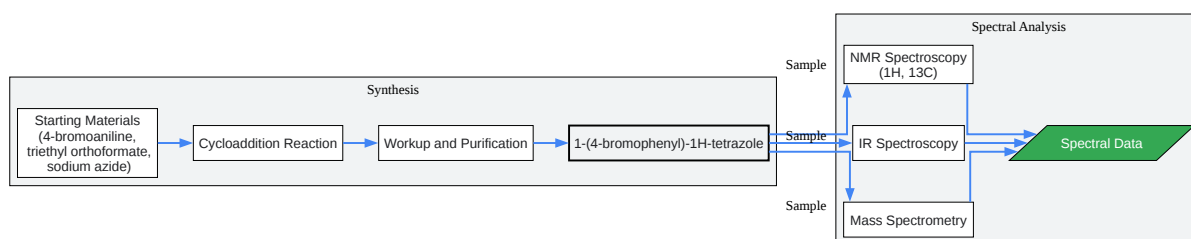
This procedure is based on established methods for the synthesis of 1-substituted tetrazoles.

[6]

- Materials: 4-bromoaniline, triethyl orthoformate, sodium azide, acetic acid.
- Procedure:
  - In a round-bottom flask, a mixture of 4-bromoaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of acetic acid is stirred.
  - Sodium azide (1.5 equivalents) is added portion-wise to the reaction mixture.
  - The mixture is then heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
  - The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
  - The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  - The crude product is purified by recrystallization or column chromatography to yield pure **1-(4-bromophenyl)-1H-tetrazole**.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **1-(4-bromophenyl)-1H-tetrazole**.



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Caption: Experimental workflow for the synthesis and spectral analysis of **1-(4-bromophenyl)-1H-tetrazole**.

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